[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride
Description
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXMWHGCHZIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form de-brominated or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenoxyethylamine oxides.
Reduction: Formation of ethylphenoxyethylamine.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Medicinal Chemistry
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride is being explored for its potential therapeutic applications. Its structure allows for modifications that can lead to the development of new pharmaceuticals. Research indicates that compounds with similar structures have shown promise in targeting specific biological pathways, making this compound a candidate for further drug development studies.
Organic Synthesis
The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its brominated structure enables diverse chemical reactions, including:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing the synthesis of derivatives with varied biological activities.
- Reduction and Oxidation Reactions: It can undergo reduction to form less halogenated derivatives or oxidation to yield oxides, which are useful in further synthetic pathways.
Biological Research
In biological studies, this compound is utilized to investigate the effects of brominated phenoxyethylamines on cellular systems. This research helps elucidate the interactions between similar compounds and biological targets, potentially leading to insights into receptor binding and enzyme modulation.
Industrial Applications
The compound finds utility in the production of specialty chemicals and materials due to its stability and reactivity. It can be employed in various industrial processes where specific chemical properties are required.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine atom in the structure plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural analogs of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride, emphasizing substituent variations and their implications:
Key Observations:
- Lipophilicity : The bromine atom and ethyl group may increase lipophilicity relative to polar analogs like dopamine hydrochloride, influencing membrane permeability and pharmacokinetics .
- Synthetic Utility: Unlike dopamine or tyramine, which have direct therapeutic roles, [2-(4-Bromophenoxy)ethyl]ethylamine HCl is primarily a synthetic precursor, similar to 2-(2-Methoxyphenoxy)ethylamine HCl (used in carvedilol synthesis) .
Pharmacological and Physicochemical Properties
Table: Comparative Physicochemical Properties
- Solubility: The bromophenoxy group reduces water solubility compared to hydroxylated analogs like dopamine or tyramine, which are highly soluble due to polar functional groups .
- Stability : Bromine’s electronegativity may enhance stability under acidic conditions, a trait critical for intermediates in pharmaceutical synthesis .
Industrial Relevance:
- The compound’s primary use mirrors intermediates like 2-(7-Methoxy-1-naphthyl)ethylamine HCl (), which are critical for producing β-blockers or allosteric modulators.
Biological Activity
[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride, a compound with the molecular formula C11H16BrNO·HCl, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H16BrNO·HCl
- CAS Number : 1052525-13-9
The compound features a bromophenoxy group that may influence its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The bromine substituent on the phenyl ring is thought to enhance binding affinity and selectivity towards specific biological targets.
- Receptor Interaction : The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, leading to altered metabolic pathways, which could be beneficial in treating diseases like cancer and neurodegenerative disorders.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom may enhance this activity through increased lipophilicity and membrane penetration .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of cell signaling pathways involved in cell survival and proliferation .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Testing :
- Neuroprotection Studies :
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| [2-(4-Bromophenoxy)ethyl]ethylamine | High | Moderate | Significant |
| 2-(3-Bromophenoxy)ethylamine | Moderate | Low | Minimal |
| 2-(4-Chlorophenoxy)ethylamine | High | Moderate | Moderate |
Q & A
Basic Research Questions
Q. How can the synthesis of [2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromophenol and a pre-functionalized ethylamine precursor. Catalyst selection (e.g., palladium-based catalysts for coupling reactions) and controlled reaction conditions (e.g., inert atmosphere, 60–80°C) are critical for minimizing side products . Advanced techniques like continuous flow reactors can enhance reproducibility and scalability by maintaining precise temperature and mixing parameters . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H and C NMR to verify the bromophenoxy and ethylamine moieties. Key peaks include aromatic protons (δ 7.2–7.6 ppm) and ethylamine protons (δ 2.8–3.5 ppm) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) identifies impurities at levels <0.1% .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] expected at ~290 m/z for CHBrNO·HCl) .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. For biological assays, prepare stock solutions in DMSO (≤10 mg/mL) and dilute in aqueous buffers to avoid precipitation. Note that solubility decreases below pH 5 due to protonation of the amine group .
Advanced Research Questions
Q. What are the implications of enantiomeric purity on the biological activity of this compound?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities to biological targets. Use chiral HPLC (e.g., Chiralpak IC column) to resolve enantiomers. Comparative studies with isolated (R)- and (S)-forms can reveal differences in receptor interactions (e.g., serotonin or dopamine receptors) . For example, the (S)-enantiomer might show 10–20% higher activity in neurotransmitter modulation assays .
Q. How can researchers analyze the compound’s interaction with neurotransmitter receptors?
- Methodological Answer :
- In Vitro Binding Assays : Radioligand displacement assays (e.g., H-serotonin or H-dopamine) quantify receptor affinity (IC values). Use HEK293 cells expressing recombinant receptors for specificity .
- Functional Assays : Measure cAMP accumulation or calcium flux in neuronal cell lines to assess agonism/antagonism .
- Data Interpretation : Contradictory results (e.g., partial agonism in one assay vs. full antagonism in another) may arise from receptor subtype selectivity or assay conditions. Cross-validate with orthogonal methods like patch-clamp electrophysiology .
Q. What strategies resolve stability issues under varying pH and temperature conditions?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Degradation products (e.g., free amine or bromophenol) indicate hydrolysis susceptibility .
- Mitigation : For long-term storage, lyophilize the compound and store at -20°C under argon. In aqueous formulations, use citrate buffers (pH 6–7) to minimize hydrolysis .
Q. How does the bromophenoxy group influence pharmacological activity compared to other halogenated analogs?
- Methodological Answer : The bromine atom enhances lipophilicity and π-stacking with aromatic residues in receptor binding pockets. Comparative studies with fluoro- or chloro-substituted analogs show that bromine increases binding affinity by 2–3 fold in serotonin receptor models. However, bulkier substituents (e.g., trifluoromethyl) may reduce solubility and bioavailability .
Q. What methods are recommended for impurity profiling and quantification?
- Methodological Answer :
- Impurity Identification : LC-MS/MS identifies synthetic byproducts (e.g., unreacted starting materials or dehalogenated derivatives) .
- Quantification : Use a validated HPLC method with impurity standards (e.g., 0.1–1.0% spiked samples). For genotoxic impurities (e.g., alkylating agents), employ sensitive LC-UV/MS methods with detection limits ≤10 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
